Binding Affinity: AMY-101 TFA Displays Subnanomolar KD, Surpassing Cp20 and 4(1MeW)
AMY-101 (Cp40) binds C3b with a KD of 0.5 nM, representing a 4.8-fold improvement over Cp20 (KD 2.4 nM) and a 20.6-fold improvement over the earlier clinical analog 4(1MeW) (KD 10.3 nM), as determined by surface plasmon resonance kinetic profiling . This affinity advantage is driven by optimized N-terminal D-Tyr substitution, which enhances both association rate (2.8 × 10⁶ M⁻¹s⁻¹) and dissociation half-life .
| Evidence Dimension | Equilibrium dissociation constant (KD) for C3b binding |
|---|---|
| Target Compound Data | KD = 0.5 ± 0.1 nM (AMY-101/Cp40, peptide 14 in Table 1) |
| Comparator Or Baseline | Cp20: KD = 2.4 nM; 4(1MeW): KD = 10.3 ± 1.5 nM |
| Quantified Difference | 4.8-fold higher affinity vs Cp20; 20.6-fold vs 4(1MeW) |
| Conditions | Surface plasmon resonance (SPR) on immobilized C3b; 1:1 Langmuir kinetic model at 25°C |
Why This Matters
Higher target affinity directly translates to lower effective concentrations in vitro and in vivo, reducing compound consumption and enabling more physiologically relevant experimental designs.
- [1] Qu H, et al. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties. Immunobiology. 2013;218(4):496-505. Table 1. PMID: 22704531. View Source
